molecular formula C6H10Br2N2O2 B3052971 N,N'-Ethylidenebis(2-bromoacetamide) CAS No. 4960-81-0

N,N'-Ethylidenebis(2-bromoacetamide)

Cat. No.: B3052971
CAS No.: 4960-81-0
M. Wt: 301.96 g/mol
InChI Key: LXQOYTPYCRHHCB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of foldamer mimics , which suggests that its targets could be related to protein folding processes.

Mode of Action

Given its use in the synthesis of foldamer mimics , it can be inferred that it may interact with its targets by influencing protein folding processes.

Biochemical Pathways

Considering its role in the synthesis of foldamer mimics , it might be involved in pathways related to protein folding and stability.

Pharmacokinetics

Its physical and chemical properties such as melting point (150 °c), boiling point (5144±450 °C), and density (1821±006 g/cm3) have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

It is used in the synthesis of foldamer mimics , which are designed to mimic the structure and function of peptides in physiological environments. This suggests that it may have a role in influencing protein structure and function.

Action Environment

Factors such as temperature and ph could potentially affect its stability and efficacy, given its chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Ethylidenebis(2-bromoacetamide) can be synthesized using bromoacetyl bromide as a raw material . The reaction involves the condensation of bromoacetyl bromide with ethylenediamine under controlled conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of N,N’-Ethylidenebis(2-bromoacetamide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: N,N’-Ethylidenebis(2-bromoacetamide) primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions can be nucleophilic or electrophilic, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alcohols can react with N,N’-Ethylidenebis(2-bromoacetamide) under mild conditions to replace the bromine atoms.

    Electrophilic Substitution: Electrophiles like halogens can react with the compound under specific conditions to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile or electrophile used. For example, reaction with an amine can yield a substituted amide, while reaction with a thiol can produce a thioether.

Scientific Research Applications

N,N’-Ethylidenebis(2-bromoacetamide) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of foldamer mimics.

    Biology: The compound is utilized in the study of protein-protein interactions and the development of peptide-based drugs.

    Industry: N,N’-Ethylidenebis(2-bromoacetamide) is used in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

N,N’-Ethylidenebis(2-bromoacetamide) can be compared with other similar compounds such as:

    N,N’-Ethylenebis(2-chloroacetamide): This compound has chlorine atoms instead of bromine, which affects its reactivity and applications.

    N,N’-Ethylenebis(2-iodoacetamide): The presence of iodine atoms makes this compound more reactive and suitable for different types of chemical reactions.

    N,N’-Ethylenebis(2-fluoroacetamide): Fluorine atoms impart unique properties to this compound, making it useful in specific applications.

N,N’-Ethylidenebis(2-bromoacetamide) is unique due to its specific reactivity and ability to form stable complexes with biological molecules, making it valuable in various scientific research fields.

Properties

IUPAC Name

2-bromo-N-[1-[(2-bromoacetyl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2N2O2/c1-4(9-5(11)2-7)10-6(12)3-8/h4H,2-3H2,1H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQOYTPYCRHHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(NC(=O)CBr)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964294
Record name N,N'-(Ethane-1,1-diyl)bis(2-bromoethanimidic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4960-81-0
Record name N,N'-Ethylidenebis(2-bromoacetamide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004960810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-(Ethane-1,1-diyl)bis(2-bromoethanimidic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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